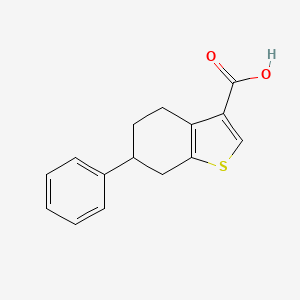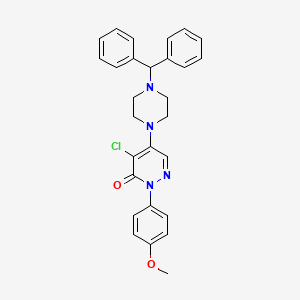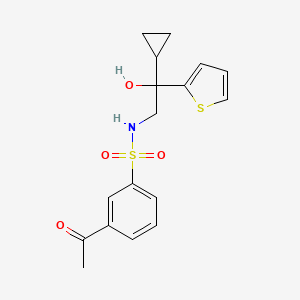
N'-(4-methyl-1,3-benzothiazol-2-yl)furan-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of benzothiazole, a bicyclic system consisting of a benzene ring fused to a thiazole ring . Benzothiazole derivatives have been synthesized and studied for their potential biological activities .
Synthesis Analysis
The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be determined using various spectroscopic techniques such as FTIR, 1H-NMR, 13C-NMR, COSY, HSQC, HMBC, NOE, MS, and X-ray crystallographic investigations .Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions. For instance, they can be used in the synthesis of heterocyclic azo dyes using the standard diazo-coupling process .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can vary. For instance, some are solid compounds that are soluble in some organic solvents and have good thermal stability .Scientific Research Applications
Synthesis and Antibacterial Activities
- Antibacterial and Antiurease Activities : A compound related to N'-(4-methyl-1,3-benzothiazol-2-yl)furan-2-carbohydrazide demonstrated significant antibacterial, antiurease, and antioxidant activities. This indicates its potential use in antibacterial and enzyme inhibition applications (Sokmen et al., 2014).
Synthesis and Antimicrobial Activities
- Antimicrobial Activity : Derivatives of furan-2-carbohydrazide, a compound structurally similar to this compound, have shown antimicrobial activities. This suggests their potential application in developing new antimicrobial agents (Başoğlu et al., 2013).
Corrosion Inhibition
- Corrosion Inhibition : Amino acid compounds derived from furan-2-carbohydrazide were effective as corrosion inhibitors for N80 steel in acidic environments, indicating their utility in industrial applications to prevent corrosion (Yadav et al., 2015).
Biological Assessment
- Antibacterial and Antifungal Activities : Various derivatives of furan-2-carbohydrazide have been synthesized and assessed for their antibacterial and antifungal properties, underlining their potential in pharmaceutical research (Singala et al., 2018).
Fluorescent Sensor Development
- Fluorescent Sensing in Aqueous Media : A hydrazide-based compound structurally related to this compound was developed as a fluorescent sensor for monitoring aluminum ions in aqueous media, showcasing its potential in environmental monitoring and bio-imaging applications (Aydin et al., 2020).
Synthesis and Reactivity Studies
- Synthetic Transformations : Research on the synthesis and reactivity of compounds related to this compound provides insight into their potential for generating new chemical entities (Aleksandrov et al., 2017).
Energetic Materials Development
- Insensitive Energetic Materials : Compounds based on furazan, which is structurally similar to this compound, have been investigated for their potential as insensitive energetic materials, highlighting their application in materials science (Yu et al., 2017).
Mechanism of Action
While the specific mechanism of action for “N’-(4-methyl-1,3-benzothiazol-2-yl)furan-2-carbohydrazide” is not mentioned in the search results, benzothiazole derivatives have been found to exhibit anti-tubercular activity. They inhibit the growth of M. tuberculosis, potentially by interacting with the target DprE1 .
Future Directions
properties
IUPAC Name |
N'-(4-methyl-1,3-benzothiazol-2-yl)furan-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S/c1-8-4-2-6-10-11(8)14-13(19-10)16-15-12(17)9-5-3-7-18-9/h2-7H,1H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INTKPKHJKICSFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

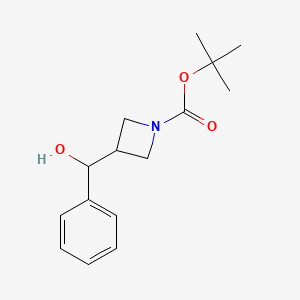

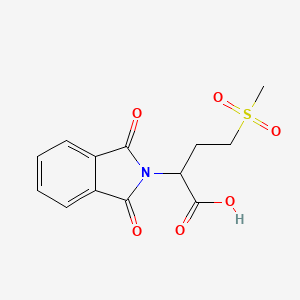
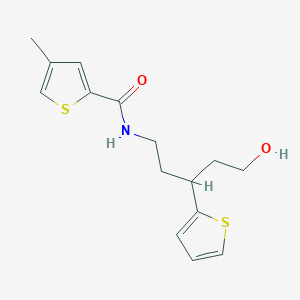
![8-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(3-oxobutan-2-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2681193.png)
![2-Chloro-N-[3-(cyclopropylsulfamoyl)-4-fluorophenyl]propanamide](/img/structure/B2681194.png)
![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-chloro-2-fluorophenyl)acetamide](/img/no-structure.png)

![2-[(3-chlorophenyl)methylsulfanyl]-3-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2681202.png)


